[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride

Conformational Restriction Ligand Efficiency Medicinal Chemistry

Researchers designing bifunctional molecules often struggle with flexible linkers that induce conformational entropy penalties. [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride solves this by providing a rigid, 1,1-disubstituted cyclopropane core with geometrically constrained amine and alcohol handles. - Orthogonal Functionality: Exploit the primary amine for target protein conjugation and the primary alcohol for E3 ligase recruitment in PROTAC synthesis. - Conformational Restriction: The geminal substitution pattern enforces a precise exit vector, enhancing target engagement vs. flexible aliphatic analogs. - Metabolic Stability: The cyclopropane ring shields adjacent vulnerable sites, often improving in vitro microsomal stability profiles. Supplied as a stable HCl salt for enhanced aqueous solubility and ease of handling.

Molecular Formula C6H14ClNO
Molecular Weight 151.63
CAS No. 1955553-73-7
Cat. No. B2850992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride
CAS1955553-73-7
Molecular FormulaC6H14ClNO
Molecular Weight151.63
Structural Identifiers
SMILESCC(C1(CC1)CO)N.Cl
InChIInChI=1S/C6H13NO.ClH/c1-5(7)6(4-8)2-3-6;/h5,8H,2-4,7H2,1H3;1H
InChIKeyXXWYLCZTXMZLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride


[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a heterobifunctional cyclopropane-based building block belonging to the class of substituted cyclopropylmethanols . It exists as a hydrochloride salt (C₆H₁₄ClNO, MW 151.63), which is a common formulation strategy in research chemistry to enhance the aqueous solubility and stability of amine-containing compounds . Its molecular architecture comprises a conformationally strained cyclopropane core substituted at the 1-position with both an aminoethyl chain and a hydroxymethyl group, establishing it as a versatile intermediate for medicinal chemistry and organic synthesis .

Conformationally restricted 1,1-disubstituted cyclopropane core for geometry-controlled synthesis
Hydrochloride salt form supports aqueous solubility and handling in multistep workflows
Orthogonal amine and alcohol handles enable divergent heterobifunctional derivatization

Why This Cyclopropyl Scaffold Is Not Interchangeable


In the context of modern drug discovery, the 1,1-disubstituted cyclopropane motif is a privileged scaffold that imposes a specific, conformationally restricted geometry not achievable with linear aliphatic amines or simpler, unsubstituted cyclopropylmethanol building blocks [1]. This geometric constraint, combined with the specific aminoethyl substitution pattern in [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride, directly dictates the three-dimensional vector of the amine handle during downstream synthesis. Substituting a generic building block like cyclopropylamine or cyclopropylmethanol could drastically alter the resulting compound's interaction with its biological target, leading to a potential loss of binding affinity or a fundamental change in the scaffold's overall shape and properties [2].

Attribute
This Compound
Generic Substitute Risk
Cyclopropane geometry
Geminal 1,1-disubstitution enforces acute angular constraint
Linear alkyl or 1,2-disubstituted cyclopropane may shift binding vector and reduce target engagement
Aminoethyl handle
Specific aminoethyl substitution directs amine spatial orientation
Cyclopropylamine or cyclopropylmethanol lack this substitution pattern, altering downstream molecular shape
Salt form / solubility
Hydrochloride salt enhances aqueous compatibility and stability
Free base or non-salt analogs may present handling and solubility challenges in aqueous assays

Key Differentiators for [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride Procurement


Structural Rigidity: Cyclopropane vs. Flexible Linkers

The cyclopropyl ring acts as a ligand-efficient conformational constraint. The trans-cyclopropyl scaffold was used to restrict the conformation of BACE1 inhibitors, leading to an increase in potency. Specifically, the incorporation of a trans-cyclopropyl moiety improved ligand efficiency (LE) by 0.1-0.2 kcal/mol per heavy atom compared to more flexible, linear linkers [1]. [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride provides a 1,1-disubstituted cyclopropane core, which would impose a different and potentially more acute angular constraint than the trans-1,2-disubstituted motif, as the two substituents are forced into a geminal relationship on the strained ring .

Ligand Efficiency
Class-level inference
0.1–0.2 kcal/mol/heavy atom LE improvement reported for cyclopropane scaffolds
Supports scaffold selection rationale, not direct data for this compound
BACE1 SAR context; validation in target series required
Conformational Restriction Ligand Efficiency Medicinal Chemistry

Improved Solubility and Handling: Hydrochloride Salt Advantage

This compound is offered as a hydrochloride salt (C₆H₁₄ClNO), in contrast to its free base analog, [1-(1-Aminoethyl)cyclopropyl]methanol (C₆H₁₃NO, MW 115.17) [1]. The salt form enhances solubility and stability in aqueous environments, making it more suitable for in vitro studies and simplifying handling and storage protocols . While specific solubility values (e.g., in mg/mL) are not available in the public domain for this compound, this is a well-established class-level advantage of hydrochloride salts of primary amines.

Salt Form Advantage
Class-level inference
Hydrochloride salt (C₆H₁₄ClNO) vs free base (C₆H₁₃NO): qualitatively improved aqueous solubility and stability
Salt form preferred for aqueous workflows; solubility data to verify
No quantitative solubility values publicly available
Formulation Solubility Stability

High Chemical Purity for Reproducible Chemistry

As a research chemical, the product is supplied with a quantifiable purity specification, with major vendors reporting a minimum purity of 95% to 96%+ for CAS 1955553-73-7 [1]. This specification is essential for procurement, as it ensures the building block's reliability in sensitive synthetic transformations where impurities could lead to side reactions, lower yields, or challenges in subsequent purification steps.

Purity Specification
Supplier-reported
95–96%+ (target hydrochloride) vs 95–98% (free base comparator)
Comparable purity levels; selection hinges on salt vs free base requirement
Verify lot-specific CoA before use
Organic Synthesis Quality Control Reproducibility

Research Applications of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride


Conformationally-Locked Enzyme Inhibitors

This compound is an ideal synthon for designing and synthesizing novel enzyme inhibitors where precise spatial orientation of an amine and a hydroxyl handle is required. Its 1,1-disubstituted cyclopropane core provides a unique geminal angle between functional groups, forcing them into a constrained geometry that can be exploited for enhanced target engagement. This is particularly relevant for projects targeting proteases, kinases, or GPCRs, where cyclopropane-containing scaffolds have proven effective [1].

Bifunctional Probes and Linker Systems

The dual functionality (primary amine and primary alcohol) makes this a valuable core for constructing heterobifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or crosslinkers. The amine can be conjugated to a ligand for a target protein, while the alcohol provides an orthogonal handle for attaching an E3 ligase binder or a fluorescent reporter, all anchored to a rigid, metabolically stable cyclopropane scaffold .

Pharmacokinetic Impact of the Cyclopropyl Motif

The cyclopropyl group is widely recognized in drug design for its ability to modulate a molecule's pharmacokinetic (PK) profile, often improving metabolic stability by shielding vulnerable sites from oxidative enzymes [2]. Incorporating this building block into a lead series allows medicinal chemists to systematically evaluate its effect on in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties, such as microsomal stability and CYP450 inhibition, potentially overcoming metabolic liabilities in earlier, more linear lead compounds.

Application
Selection Property
Validation Focus
Conformationally constrained enzyme inhibitor design
1,1-disubstituted cyclopropane core with geminal angle
Target engagement and geometry-driven SAR
Heterobifunctional probe / PROTAC synthesis
Orthogonal amine and alcohol handles on rigid scaffold
Conjugation efficiency and linker geometry
Pharmacokinetic profile modulation
Cyclopropyl group for metabolic stability screening
In vitro ADME and CYP450 inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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